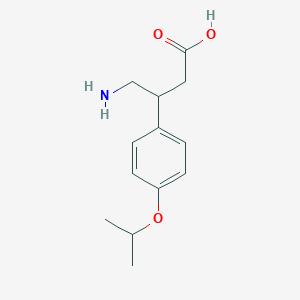

4-Amino-3-(4-isopropoxyphenyl)butanoic acid

Description

4-Amino-3-(4-isopropoxyphenyl)butanoic acid is a synthetic amino acid derivative characterized by a phenyl ring substituted with an isopropoxy group at the para position and an aminomethyl side chain at the beta position of the butanoic acid backbone. The isopropoxy substituent introduces steric bulk and increased lipophilicity compared to smaller groups like chlorine or fluorine, which may influence solubility, metabolic stability, and receptor binding kinetics.

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

4-amino-3-(4-propan-2-yloxyphenyl)butanoic acid |

InChI |

InChI=1S/C13H19NO3/c1-9(2)17-12-5-3-10(4-6-12)11(8-14)7-13(15)16/h3-6,9,11H,7-8,14H2,1-2H3,(H,15,16) |

InChI Key |

MFRQZADMWITLAG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(CC(=O)O)CN |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-Amino-3-(4-isopropoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction utilizes organoboron reagents under mild and functional group-tolerant conditions . The preparation of these reagents and their application in the Suzuki–Miyaura coupling are well-documented .

Chemical Reactions Analysis

4-Amino-3-(4-isopropoxyphenyl)butanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a notable example, where the compound participates in carbon–carbon bond formation . Common reagents used in these reactions include organoboron compounds and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-3-(4-isopropoxyphenyl)butanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be utilized in the development of pharmaceuticals and other bioactive compounds . Its unique reactivity also makes it valuable for industrial applications, such as the production of specialty chemicals .

Mechanism of Action

The mechanism of action of 4-Amino-3-(4-isopropoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. its reactivity and ability to form stable bonds with other molecules are key factors in its mechanism of action .

Comparison with Similar Compounds

Key Observations :

- Lipophilicity : The isopropoxy group confers higher lipophilicity than chloro, methyl, or fluoro substituents, likely reducing aqueous solubility .

- Stereochemistry : Enantiomeric purity critically impacts activity. For example, the R-enantiomer of baclofen is the pharmacologically active form , and fluorinated analogs also show enantiomer-specific effects .

Baclofen (4-Amino-3-(4-chlorophenyl)butanoic acid)

- Mechanism : Potent GABAB receptor agonist; binds stereospecifically to presynaptic receptors, inhibiting neurotransmitter release .

- Clinical Use : Treatment of spasticity and alcohol use disorder .

- Solubility : Moderately soluble in water (~3 mg/mL), with solubility influenced by pH and crystal polymorphism .

4-Amino-3-(4-fluorophenyl)butanoic Acid

4-Amino-3-(2-thienyl)butanoic Acid

4-Amino-3-(4-isopropoxyphenyl)butanoic Acid

- Hypothetical Activity : The isopropoxy group’s steric bulk may hinder receptor binding compared to smaller substituents (e.g., Cl, F). However, its lipophilicity could enhance blood-brain barrier penetration .

Biological Activity

4-Amino-3-(4-isopropoxyphenyl)butanoic acid, a derivative of amino acids, has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes an amino group and a para-isopropoxyphenyl moiety, contributing to its interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of 4-amino-3-(4-isopropoxyphenyl)butanoic acid is primarily attributed to its ability to interact with neurotransmitter systems, particularly the GABAergic system. The compound may act as an inhibitor of GABA uptake, thereby enhancing GABAergic signaling in the central nervous system. This mechanism is crucial for managing conditions such as anxiety and neuropathic pain.

Key Interactions

- GABA Receptors : The compound interacts with GABA receptors, modulating neurotransmission and potentially offering therapeutic benefits for neurological disorders.

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, altering their conformation and function.

Biological Activities

Research has identified several key biological activities associated with 4-amino-3-(4-isopropoxyphenyl)butanoic acid:

- Neuroactivity : Studies indicate that the compound enhances inhibitory neurotransmission by increasing GABAergic signaling. This effect is significant in managing anxiety and seizure disorders.

- Antiproliferative Effects : Preliminary studies suggest that the compound may exhibit antiproliferative properties against certain cancer cell lines. Its structural similarities to other known inhibitors suggest potential applications in cancer therapy.

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 4-amino-3-(4-isopropoxyphenyl)butanoic acid:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.